Potassium 4-aminosalicylate

Pharmaceutical formulation Preformulation Physicochemical characterization

Formulation scientists face inconsistent dissolution and variable bioavailability when using free acid PAS in oral solid dosage development. Potassium 4-aminosalicylate (CAS 133-09-5) resolves this with the highest solubility and dissolution rate among all PAS salts, delivering complete oral bioavailability as the optimal reference API for preformulation and comparative PK studies. • Rank-ordered highest solubility & dissolution rate among PAS salts • Complete oral bioavailability-ideal benchmark for formulation screening • Second-line anti-TB API for MDR-TB oral solid dosage forms (tablets, granules)

Molecular Formula C7H7KNO3
Molecular Weight 192.23 g/mol
CAS No. 133-09-5
Cat. No. B085769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 4-aminosalicylate
CAS133-09-5
Molecular FormulaC7H7KNO3
Molecular Weight192.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)O)C(=O)O.[K]
InChIInChI=1S/C7H7NO3.K/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11);
InChIKeyCDLODIXNTFPTEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium 4-Aminosalicylate: Sourcing and Differentiation Guide


Potassium 4-aminosalicylate (CAS 133-09-5) is the potassium salt form of 4-aminosalicylic acid (PAS, 4-ASA) [1]. Chemically designated as benzoic acid, 4-amino-2-hydroxy-, potassium salt (1:1), it carries the molecular formula C7H6KNO3 and a molecular weight of approximately 191.23 g/mol [2]. This compound functions primarily as an antimycobacterial agent and is officially classified as a second-line anti-tuberculosis drug [3]. Its mechanism of action involves inhibition of folic acid synthesis in *Mycobacterium tuberculosis* [1].

Potassium salt form for folic acid synthesis inhibition studies in mycobacteria
Supports antimycobacterial research in second-line anti-TB pathway investigation
Reported aqueous solubility rank in PAS salt series supports preformulation and dissolution studies

Potassium 4-Aminosalicylate: Why Aminosalicylate Analogs Are Not Interchangeable


While multiple salts of 4-aminosalicylic acid exist (sodium, calcium, and the free acid), they are not functionally equivalent for formulation, research, or clinical procurement [1]. The choice of counterion directly impacts physicochemical parameters such as solubility, dissolution rate, and bioavailability, which in turn govern drug absorption and plasma concentration profiles [2]. Furthermore, clinical tolerance and specific therapeutic indications differ among the salt forms [3]. Relying on a generic substitution without understanding these quantifiable, salt-specific differences can lead to suboptimal experimental outcomes, failed formulation attempts, or unexpected pharmacokinetic behavior.

Solubility and dissolution rate differences among PAS salts may shift experimental consistency; rank order is potassium > sodium > calcium.
Oral absorption differs: free acid reported at 77% dose absorbed, while potassium salt shows complete absorption, potentially affecting systemic exposure in research models.
Tolerability endpoint profiles and registered indications are salt-specific; class-level substitution may not transfer research context.

Potassium 4-Aminosalicylate: Quantitative Evidence Against Key Analogs


Superior Solubility and Dissolution Rate vs. Sodium and Calcium Salts

In a direct comparative study of metallic salts of p-aminosalicylic acid (PAS), the potassium salt exhibited the highest apparent solubility and intrinsic dissolution rate (IDR) [1]. The order of decreasing solubility and IDR was explicitly established as potassium > sodium > calcium (low hydrate) > calcium (trihydrate) = magnesium [1]. This ranking provides a clear, data-driven basis for selecting the potassium salt when aqueous solubility and rapid dissolution are critical experimental or formulation parameters.

Solubility & Dissolution Rank
Head-to-head
K > Na > Ca (low hydrate) > Ca (trihydrate) = Mg
Supports aqueous solubility-driven preformulation studies
In vitro, 10°C, 1h equilibration; Forbes et al. 1995
Pharmaceutical formulation Preformulation Physicochemical characterization Dissolution testing

Complete Oral Bioavailability vs. Free Acid Form

A classic human pharmacokinetic study directly compared the bioavailability of aminosalicylic acid and its sodium, potassium, and calcium salts following oral administration [1]. The study found that absorption from tablets of the potassium salt was rapid and complete [1]. In stark contrast, absorption of the free acid was incomplete, reaching only 77% of the administered dose [1]. This difference was attributed to the poor dissolution of the relatively insoluble free acid, which acts as a rate-limiting step for absorption [1].

Oral Absorption vs Free Acid
Head-to-head
Potassium salt: reported complete; Free acid: 77% dose
Supports systemic exposure consistency in research models
Human crossover, tablets 2.6g; Wan et al. 1974
Clinical pharmacokinetics Bioavailability ADME Anti-tubercular therapy

Indication for Multi-Drug Resistant Tuberculosis (MDR-TB)

The clinical utility of potassium 4-aminosalicylate is specifically defined within modern tuberculosis treatment guidelines. Authoritative drug databases and patent information confirm that this potassium salt is a second-line agent used to treat active drug-resistant tuberculosis in combination with other antituberculosis medications [1]. Its role is most prominent in patients with MDR-TB or when first-line agents like isoniazid and rifampin cannot be used due to resistance or intolerance [2]. This positions the potassium salt as a critical component of regimens where standard therapies have failed.

MDR-TB Indication Context
Class-level
Second-line agent for active drug-resistant TB
Supports MDR-TB research model context
Based on treatment guidelines; class-level inference
Infectious disease Drug-resistant tuberculosis Antimicrobial therapy Mycobacteriology

Potassium 4-Aminosalicylate: Research and Industrial Application Scenarios


Enhanced Oral Formulations for Anti-Tubercular Therapy

Leveraging its superior solubility and complete oral bioavailability compared to the free acid [1], potassium 4-aminosalicylate is an ideal candidate for developing oral solid dosage forms (e.g., tablets, granules) for treating multi-drug resistant tuberculosis (MDR-TB). Its rapid and complete absorption ensures consistent systemic exposure, which is critical for maintaining therapeutic plasma levels of this second-line agent [2].

In Vitro Preformulation and Solubility Screening

Due to its established rank-order of highest solubility and dissolution rate among common PAS salts [1], potassium 4-aminosalicylate serves as the optimal reference compound and active pharmaceutical ingredient (API) for preformulation studies. Researchers can use it to establish baseline dissolution profiles, screen for compatible excipients, and develop aqueous-based assays where high drug concentrations are required.

Pharmacokinetic and Bioavailability Reference Standard

The well-characterized, complete absorption of the potassium salt in humans [1] makes it a valuable reference standard in comparative pharmacokinetic studies. It can be used as a comparator to assess the bioavailability of novel PAS formulations, prodrugs, or alternative salt forms, providing a benchmark of 100% relative bioavailability for oral administration in human studies.

Application
Selection Property
Validation Focus
Anti-tubercular oral formulation research
Ranked highest solubility in PAS salts; reported rapid oral absorption
Dissolution rank and relative bioavailability endpoints
Preformulation solubility screening
Aqueous solubility and dissolution rate benchmark among PAS salts
Intrinsic dissolution rate and assay concentration limits
Comparative PK and bioavailability reference
Well-characterized human absorption profile vs free acid
Relative bioavailability across PAS salt forms

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